Imidazo[5,1-b]thiazole
Overview
Description
Imidazo[5,1-b]thiazole is a heterocyclic compound that consists of fused imidazole and thiazole rings. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development.
Mechanism of Action
Target of Action
Imidazo[5,1-b]thiazole primarily targets QcrB , a key component of the mycobacterial cytochrome bcc-aa3 super complex critical for the electron transport chain . This makes it a promising class of anti-tuberculosis agents .
Biochemical Pathways
This compound affects the electron transport chain by interacting with QcrB . This interaction disrupts the normal functioning of the electron transport chain, which is critical for the survival and growth of mycobacteria .
Pharmacokinetics
The pharmacokinetic properties of this compound include protein binding, CaCo-2, human microsomal stability, and CYP450 inhibition . One of the compounds in the series, ND-11543, was found to be tolerable at >500 mg/kg in mice and displayed good drug exposure with an AUC (0-24h) >11,700 ng·hr/mL and a >24 hr half-life .
Result of Action
The result of the action of this compound is the inhibition of the growth of mycobacteria, making it a potential anti-tuberculosis agent . In particular, one derivative, IT10, displayed significant activity against Mycobacterium tuberculosis (Mtb) H37Ra .
Biochemical Analysis
Biochemical Properties
Imidazo[5,1-b]thiazole has been found to interact with various enzymes, proteins, and other biomolecules, contributing to its diverse biological activities . For instance, it has been reported to have potent activity against Mycobacterium tuberculosis, targeting QcrB, a key component of the mycobacterial cytochrome bcc-aa3 super complex critical for the electron transport chain .
Cellular Effects
This compound exhibits significant effects on various types of cells and cellular processes . It has been shown to have potent cytotoxic activity against different types of cancer cells, including colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7) . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been suggested that the compound undergoes oxidative metabolism to yield reactive species that can form conjugates with glutathione .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . While specific threshold effects and toxic or adverse effects at high doses have not been extensively studied, it has been reported that the compound exhibits good drug exposure in mice at a dose of 200 mg/kg .
Metabolic Pathways
This compound is involved in various metabolic pathways . It undergoes oxidative metabolism, possibly involving thiazole ring epoxidation as the rate-limiting step
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[5,1-b]thiazole typically involves the annulation of the imidazole ring to the thiazole ring. One common method includes the reaction of 2-aminothiazole with α-halo ketones under basic conditions. Another approach involves the cyclization of N-(2-thiazolyl)imidates with isothiocyanates. These reactions are generally carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound derivatives often employs metal-catalyzed reactions. For example, copper-catalyzed domino reactions of substituted o-bromoarylisothiocyanates with isocyanides have been developed for efficient synthesis under ligand-free conditions . These methods are scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Imidazo[5,1-b]thiazole undergoes various chemical reactions, including:
Oxidation: Oxidation of the sulfur atom in the thiazole ring can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the imidazole ring, leading to the formation of dihydrothis compound derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitro groups can be introduced using reagents such as bromine and nitric acid.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydrothis compound derivatives, and various substituted imidazo[5,1-b]thiazoles .
Scientific Research Applications
Comparison with Similar Compounds
Imidazo[5,1-b]thiazole can be compared with other imidazothiazole derivatives:
Imidazo[2,1-b]thiazole: This isomer has a different fusion pattern of the imidazole and thiazole rings, leading to distinct biological activities and chemical properties.
Imidazo[1,2-a]pyridine: Another fused heterocycle with significant antitubercular activity, but with a different nitrogen and sulfur arrangement.
Levamisole: A well-known imidazothiazole derivative used as an anthelmintic and immunomodulatory agent.
Properties
IUPAC Name |
imidazo[5,1-b][1,3]thiazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2S/c1-2-8-5-3-6-4-7(1)5/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUBFCZXGSJIJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=CN=CN21 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10611742 | |
Record name | Imidazo[5,1-b][1,3]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10611742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
251-89-8 | |
Record name | Imidazo[5,1-b][1,3]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10611742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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